molecular formula C20H24N4O3S2 B2777268 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851987-46-7

4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2777268
CAS No.: 851987-46-7
M. Wt: 432.56
InChI Key: WCUVVKRZVKGFAL-UHFFFAOYSA-N
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Description

The compound “4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl moiety, which is a type of heterocyclic compound . This moiety is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazol-2-yl moiety would likely contribute to the compound’s aromaticity . The presence of the hydrazinecarbonyl and diethylbenzenesulfonamide groups would also influence the compound’s overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d]thiazol-2-yl moiety could potentially undergo electrophilic substitution at the C-5 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazol-2-yl moiety could contribute to the compound’s aromaticity and potentially influence its solubility .

Scientific Research Applications

Synthesis and Optoelectronic Applications

4-(2-(5,7-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide, as a derivative of benzothiazole, is part of a broader class of compounds known for their utility in optoelectronic materials. The incorporation of benzothiazole derivatives into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials are used in a variety of applications including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds make them suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines, which share a structural similarity with benzothiazole derivatives, have been explored for their potential as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Antitubercular Activity

Research into derivatives of this compound has indicated potential antitubercular activity. Derivatives such as 2-isonicotinoylhydrazinecarboxamide and related compounds have been evaluated for their efficacy against M. tuberculosis and other mycobacterial species. These studies have revealed that certain hydrazinecarboxamide derivatives display in vitro efficacy comparable to isoniazid, a standard antitubercular drug, with some compounds showing significant activity against isoniazid-resistant non-tuberculous mycobacteria. This suggests that modifications to the this compound structure could yield promising leads for new antitubercular agents (Asif, 2014).

Photosensitive Applications

The compound's structure, related to the benzothiazine class, has been explored for its use in photosensitive applications. Research into photosensitive protecting groups has included compounds like 2-nitrobenzyl, which are instrumental in synthetic chemistry for their light-sensitive properties. These groups show promise for future applications in the controlled release of active molecules in response to light, a principle that could be applied to derivatives of this compound for targeted therapeutic applications or in the development of light-responsive materials (Amit et al., 1974).

Future Directions

Future research could involve further exploration of the biological activities of this compound and related molecules. This could include in vitro and in vivo studies to evaluate the compound’s potential therapeutic effects .

Properties

IUPAC Name

4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-23-20-21-17-12-13(3)11-14(4)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUVVKRZVKGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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